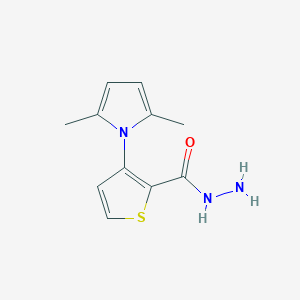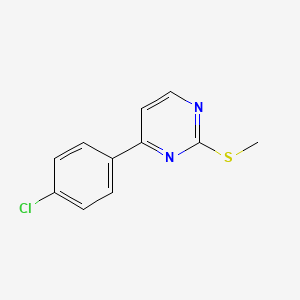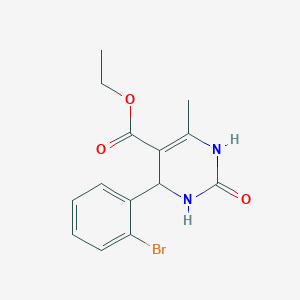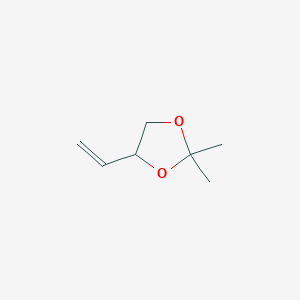
2,2-Dimethyl-4-vinyl-1,3-dioxolane
Übersicht
Beschreibung
2,2-Dimethyl-4-vinyl-1,3-dioxolane is a chemical compound that belongs to the family of dioxolanes. It is widely used in the field of organic chemistry due to its unique properties. This compound is synthesized through various methods, and its scientific research application is vast.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2,2-Dimethyl-4-vinyl-1,3-dioxolane is synthesized by the addition of ketones to epoxides, as demonstrated in the synthesis of various 1,3-dioxolanes including 2,2-dimethyl-4-vinyl-1,3-dioxolane, under the catalysis of [Cp*Ir(NCMe) 3 ] 2+ (Adams, Barnard, & Brosius, 1999). Additionally, the polymerization behavior of related 2,2-dimethyl-1,3-dioxolan-4-one has been studied, indicating a potential application in polymer chemistry (Miyagawa, Sanda, & Endo, 2001).
Polymer Engineering
In polymer engineering, vinyl polymers containing pendant acetal groups like 2,2-dimethyl-1,3-dioxolan-4-yl have been synthesized and evaluated as negative electron beam resists, showing potential applications in lithography and polymer design (Oguchi, Sanui, Ogata, Takahashi, & Nakada, 1990). Moreover, the cationic polymerization of 2-vinyl-4.5-dimethyl-1.3-dioxolane (a related compound) with various catalysts has been explored for producing polymers of varying molecular weights (Jedliński & Łukaszczyk, 1968).
Optical Properties
In the realm of optical properties, a study showed that 2,2-dimethyl-1,3-dioxolane connected to two pyrene moieties exhibited cryptochirality in the ground state, with decipherable circularly polarized luminescence signals in the photoexcited state (Amako, Nakabayashi, Suzuki, Guo, Rahim, Harada, Fujiki, & Imai, 2015).
Pharmaceutical Synthesis
In pharmaceutical chemistry, 2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, a compound related to 2,2-dimethyl-4-vinyl-1,3-dioxolane, was used in a high-yield synthesis of D-ribo-phytosphingosine, demonstrating its utility in complex organic synthesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Environmental and Analytical Chemistry
2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane's distribution between aqueous and organic liquid phases was studied, indicating its potential applications in environmental andanalytical chemistry. This study provided insights into the solubility and distribution coefficients of this compound, essential for understanding its behavior in various solvents (Novikov, Dobryakov, & Smirnova, 2013).
Eigenschaften
IUPAC Name |
4-ethenyl-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6-5-8-7(2,3)9-6/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNZBLNWGWIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370597 | |
| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-vinyl-1,3-dioxolane | |
CAS RN |
83968-02-9 | |
| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


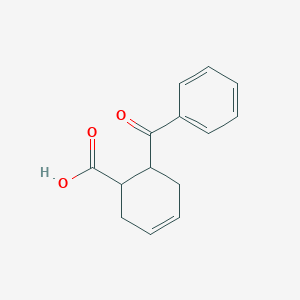

![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)
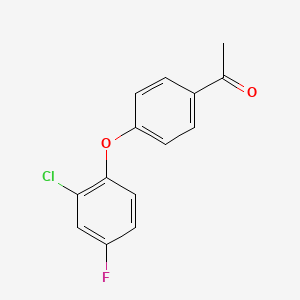
![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)
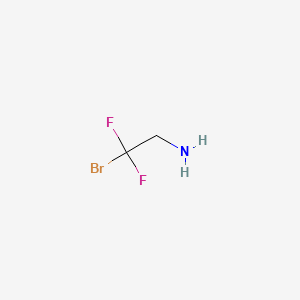
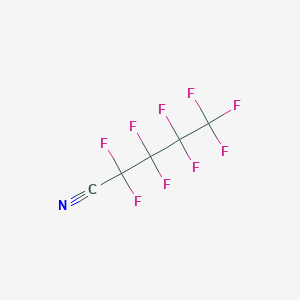
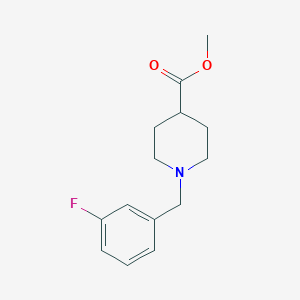
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)

